molecular formula C14H13NO2 B11882422 N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide

N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B11882422
M. Wt: 227.26 g/mol
InChI Key: RJUIHHITSSGWNY-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of acetamide, featuring a naphthalene ring attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide typically involves the reaction of naphthalene-1-carboxylic acid with N,N-dimethylacetamide in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with N,N-dimethylacetamide to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Naphthalene-1-carboxylic acid derivatives.

    Reduction: Naphthalen-1-yl-2-hydroxyacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene ring and the acetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N-dimethyl-2-naphthalen-1-ylacetamide
  • 2-hydroxy-N,N-dimethyl-2-naphthalen-1-yl-acetamide
  • N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide

Comparison: N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide is unique due to the presence of both the naphthalene ring and the oxoacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, highlighting its potential for diverse applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N,N-dimethyl-2-naphthalen-1-yl-2-oxoacetamide

InChI

InChI=1S/C14H13NO2/c1-15(2)14(17)13(16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

RJUIHHITSSGWNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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